molecular formula C17H17ClN4O3S B2782872 ethyl 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-2-methylpropanoate CAS No. 850912-56-0

ethyl 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-2-methylpropanoate

Cat. No.: B2782872
CAS No.: 850912-56-0
M. Wt: 392.86
InChI Key: DWOBWBGYKPNZLJ-UHFFFAOYSA-N
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Description

The compound “ethyl 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-2-methylpropanoate” is a heterocyclic compound. Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . This compound is likely to have a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The compound likely contains a pyrimidine ring, which is a six-membered heterocyclic organic compound containing two nitrogen atoms .

Scientific Research Applications

Antimicrobial and Anticancer Agents

Compounds derived from ethyl 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-2-methylpropanoate have been explored for their potential as antimicrobial and anticancer agents. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, including those from the compound , and evaluated their in vitro antimicrobial and anticancer activities. Some synthesized compounds showed higher anticancer activity compared to the reference drug doxorubicin and demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Enzymatic Activity Enhancement

Another study investigated the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters, revealing their potent effect on increasing the reactivity of the enzyme cellobiase. The new compounds formed from this compound and its derivatives showed significant enzymatic activity, highlighting their potential in biotechnological applications (Mohamed Abd & Gawaad Awas, 2008).

Antibacterial Agents

Research by Azab, Youssef, and El‐Bordany (2013) focused on creating new heterocyclic compounds with a sulfonamido moiety, starting from precursors related to this compound. These compounds were aimed at antibacterial applications and showed high activities against various pathogens, indicating their potential as novel antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).

Properties

IUPAC Name

ethyl 2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3S/c1-4-25-15(24)17(2,3)26-16-20-13-12(14(23)21-16)9-19-22(13)11-7-5-10(18)6-8-11/h5-9H,4H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOBWBGYKPNZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)SC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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